2-Methyl-benzofuran-5-ylamine hydrochloride

CAS No.: 23968-37-8

Cat. No.: VC2082117

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23968-37-8 |

|---|---|

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.63 g/mol |

| IUPAC Name | 2-methyl-1-benzofuran-5-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H9NO.ClH/c1-6-4-7-5-8(10)2-3-9(7)11-6;/h2-5H,10H2,1H3;1H |

| Standard InChI Key | MDVOJFDJZLPIKR-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(O1)C=CC(=C2)N.Cl |

| Canonical SMILES | CC1=CC2=C(O1)C=CC(=C2)N.Cl |

Introduction

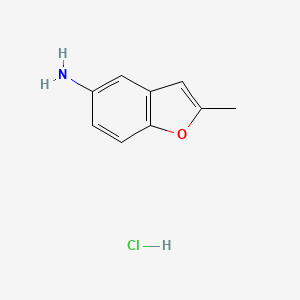

Chemical Identity and Structure

Basic Information

2-Methyl-benzofuran-5-ylamine hydrochloride is identified by the CAS number 23968-37-8 and has several synonyms in scientific literature including 2-Methylbenzofuran-5-amine hydrochloride and (2-Methyl-1-benzofuran-5-yl)amine hydrochloride . This compound represents the hydrochloride salt form of 2-Methyl-5-benzofuranamine (Parent Compound CID 3157484) . The compound exists as a solid at room temperature and is of particular interest in various fields of chemistry and pharmacology.

Table 1: Basic Identifiers of 2-Methyl-benzofuran-5-ylamine hydrochloride

| Parameter | Information |

|---|---|

| CAS Number | 23968-37-8 |

| Molecular Formula | C9H10ClNO |

| Molecular Weight | 183.63 g/mol |

| European Community (EC) Number | 875-834-9 |

| PubChem CID | 21696866 |

| InChIKey | MDVOJFDJZLPIKR-UHFFFAOYSA-N |

Structural Characteristics

The molecular structure of 2-Methyl-benzofuran-5-ylamine hydrochloride features a benzofuran core, which consists of a benzene ring fused with a furan ring. The compound has a methyl group at the 2-position of the furan ring and an amino group at the 5-position of the benzene portion. In this salt form, the amine is protonated, forming an ionic bond with the chloride ion, which significantly affects its solubility and other physicochemical properties.

The structural arrangement of this molecule contributes to its chemical behavior, particularly the electron distribution across the aromatic system. The presence of the electron-donating amino group influences the reactivity of the compound, especially in electrophilic substitution reactions that are characteristic of aromatic amines.

Physical and Chemical Properties

2-Methyl-benzofuran-5-ylamine hydrochloride exhibits specific physical and chemical properties that are important for understanding its behavior in various chemical and biological environments .

Table 2: Physical and Chemical Properties of 2-Methyl-benzofuran-5-ylamine hydrochloride

| Property | Value |

|---|---|

| Molecular Weight | 183.63 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 183.0450916 Da |

| Topological Polar Surface Area | 39.2 Ų |

| Complexity | 148 |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Covalently-Bonded Unit Count | 2 |

The compound's topological polar surface area of 39.2 Ų provides insights into its potential for membrane permeability, which is relevant for drug development considerations . The lack of rotatable bonds (count: 0) suggests a relatively rigid structure, which may influence its binding interactions with biological targets .

Synthesis Methods

Reaction Conditions and Optimization

The successful synthesis of 2-Methyl-benzofuran-5-ylamine hydrochloride requires careful control of reaction conditions to optimize yields and ensure product purity. These conditions include:

-

Temperature control: Precise temperature management is crucial for many of the reaction steps involved in the synthesis.

-

Solvent selection: Common solvents used in the synthesis include ethanol and dichloromethane, which influence reaction rates and product distributions.

-

Catalysts: Lewis acids and other catalysts may be employed to facilitate specific transformation steps in the synthetic pathway.

-

Purification methods: Various techniques such as crystallization, chromatography, and recrystallization are likely used to obtain the pure compound.

The optimization of these parameters is essential for achieving high yields and purity levels, especially for applications requiring high-grade material such as pharmaceutical research.

Chemical Reactivity

Typical Reactions

As an aromatic amine derivative, 2-Methyl-benzofuran-5-ylamine hydrochloride can participate in various chemical reactions characteristic of this functional group. Some of the typical reactions include:

-

Nucleophilic substitution reactions: The amino group serves as a nucleophile in various transformations.

-

Acylation and alkylation: The amine nitrogen can undergo acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.

-

Diazotization: The primary amine can react with nitrous acid to form diazonium salts, which serve as intermediates for further transformations.

-

Coupling reactions: The aromatic system can participate in various coupling reactions, particularly at positions ortho and para to the amino group.

-

Salt formation: The amine can form salts with various acids, with the hydrochloride salt being one common example.

Reactivity Patterns

The reactivity of 2-Methyl-benzofuran-5-ylamine hydrochloride is significantly influenced by the electron-donating nature of the amino group, which enhances nucleophilicity of the aromatic system. This electron donation activates certain positions on the aromatic ring, particularly those ortho and para to the amino group, making them more reactive toward electrophilic substitution reactions.

Understanding these reactivity patterns is crucial for designing synthetic pathways that utilize this compound as a building block for more complex molecules, especially in medicinal chemistry applications.

Biological Activities and Mechanism of Action

Interaction with Biological Targets

The mechanism of action for compounds like 2-Methyl-benzofuran-5-ylamine hydrochloride typically involves interaction with specific biological targets such as enzymes or receptors. The amino group plays a critical role in these interactions by forming hydrogen bonds or ionic interactions with complementary sites on target biomolecules.

The benzofuran core provides a rigid scaffold that positions the functional groups optimally for these interactions, potentially contributing to binding affinity and selectivity. The protonated form of the amine (as in the hydrochloride salt) may influence the compound's ability to interact with negatively charged binding sites on biological targets.

These molecular interactions can lead to modulation of biological pathways, potentially resulting in the observed biological activities of benzofuran derivatives.

Spectral Characteristics

IR Spectral Data

Infrared (IR) spectroscopy provides complementary structural information to NMR, particularly regarding functional groups present in the molecule. The PubChem record indicates that FTIR spectral data for 2-Methyl-benzofuran-5-ylamine hydrochloride is available, obtained using the KBr wafer technique . Like the NMR data, this sample was also sourced from Aldrich Chemical Company, Inc., Milwaukee, Wisconsin .

The IR spectrum would typically show characteristic absorption bands for:

-

N-H stretching vibrations of the amine group

-

C-H stretching of the methyl group and aromatic system

-

C=C stretching of the aromatic rings

-

C-O-C stretching of the furan ring

-

Potential N-H bending vibrations

These spectral characteristics serve as important fingerprints for the identification and quality control of the compound .

Research Applications

Current Uses in Scientific Research

2-Methyl-benzofuran-5-ylamine hydrochloride has several applications in scientific research, primarily as:

-

A building block for the synthesis of more complex compounds with potential biological activities.

-

An intermediate in the development of pharmaceutical agents, particularly those targeting inflammatory or cancer-related pathways.

-

A model compound for studying structure-activity relationships of benzofuran derivatives.

-

A reference standard for analytical purposes in chemical and pharmaceutical research .

The compound's well-defined structure and reactivity make it valuable for various research applications that extend beyond its direct use.

Future Research Directions

Based on the current understanding of 2-Methyl-benzofuran-5-ylamine hydrochloride and related compounds, several promising research directions can be identified:

-

Development of structure-activity relationship studies to optimize biological activities of benzofuran derivatives.

-

Exploration of novel synthetic methodologies to access the compound and its analogs more efficiently.

-

Investigation of specific molecular targets responsible for the observed biological activities.

-

Design and synthesis of conjugates or hybrid molecules incorporating the benzofuran scaffold for enhanced biological properties.

-

Examination of potential drug delivery strategies for benzofuran-based therapeutic agents.

These research directions could lead to significant advancements in medicinal chemistry and potentially contribute to the development of novel therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume